molecular formula C11H20F2N2O2 B6306304 tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate CAS No. 1334416-91-9

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate

Cat. No.: B6306304
CAS No.: 1334416-91-9
M. Wt: 250.29 g/mol
InChI Key: YXSZEBBBLBXKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate is a high-purity chemical compound offered as a Heterocyclic Building Block for research and development applications . With the CAS Number 1334416-91-9, this reagent features a piperidine ring core that is both difluorinated and N-methylated, and is protected with a tert-butyloxycarbonyl (Boc) group . This specific molecular architecture, particularly the piperidine scaffold, is of significant interest in medicinal chemistry for constructing potential therapeutic agents . The Boc-protected amine is a crucial feature that facilitates its use in multi-step synthetic processes, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules . As a fluorinated piperidine derivative, it serves as a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery programs . This product is intended for use by qualified professionals in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZEBBBLBXKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidin-4-one

The synthesis begins with the fluorination of piperidin-4-one to yield 3,3-difluoropiperidin-4-one. DAST is commonly employed under anhydrous conditions at −78°C to 0°C, achieving yields of 65–75%. Alternative agents like Deoxo-Fluor may enhance regioselectivity, particularly in avoiding over-fluorination byproducts.

Example Protocol :

  • Reagents : Piperidin-4-one (1.0 equiv), DAST (2.2 equiv), dichloromethane (DCM).

  • Conditions : Stirred under nitrogen at −40°C for 12 hours.

  • Workup : Quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.

Reductive Amination to 3,3-Difluoropiperidin-4-amine

The ketone group is converted to an amine using ammonium acetate and sodium cyanoborohydride in methanol. This step typically achieves 80–85% yield.

Key Data :

ParameterValue
SolventMethanol
TemperatureRoom temperature
Reaction Time24 hours
Reducing AgentNaBH₃CN (1.5 equiv)

N-Methylation of the Amine

N-Methylation is performed using methyl iodide in the presence of a base such as potassium carbonate. Alternatively, reductive amination with formaldehyde and sodium triacetoxyborohydride offers higher selectivity (90% yield).

Optimization Insight :

  • Base Selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH.

  • Solvent Effects : Tetrahydrofuran (THF) enhances reaction homogeneity and yield.

Boc Protection of the Secondary Amine

The final step involves reacting N-methyl-3,3-difluoropiperidin-4-amine with Boc anhydride in dichloromethane (DCM) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Yields exceed 90% under mild conditions.

Critical Parameters :

  • Stoichiometry : Boc anhydride (1.2 equiv) ensures complete conversion.

  • Purification : Reverse-phase HPLC or silica gel chromatography isolates the product.

Optimization of Reaction Conditions

Fluorination Efficiency

Comparative studies highlight DAST as cost-effective but less selective, whereas Deoxo-Fluor reduces byproduct formation by 15–20%. Microwave-assisted fluorination (210°C, 15 minutes) accelerates the reaction tenfold but requires specialized equipment.

Methylation Selectivity

Reductive amination with formaldehyde avoids alkylation byproducts common in methyl iodide routes. For example, using NaBH(OAc)₃ in acetonitrile at 0°C achieves 94% yield.

Boc Protection Dynamics

DMAP catalysis reduces reaction time from 24 hours to 4 hours. Solvent screening reveals DCM outperforms THF due to better Boc anhydride solubility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 1.38 (s, Boc CH₃), 3.28–3.41 (m, piperidine CH₂), and 4.89 (br, NH) confirm structure.

  • ¹⁹F NMR : Doublet at δ −118 ppm (J = 240 Hz) verifies difluorination.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 265.18, aligning with the molecular formula C₁₁H₁₈F₂N₂O₂.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 10–100% acetonitrile/water) confirms ≥98% purity.

Industrial-Scale Production Considerations

Flow microreactor systems enable continuous synthesis, reducing batch time by 40% compared to traditional methods. Critical factors include:

  • Catalyst Recycling : Palladium catalysts (e.g., Pd(PPh₃)₄) are reused via immobilization on silica supports.

  • Solvent Recovery : Distillation reclaims >95% of DCM and methanol .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated that this compound may exhibit significant biological activities, particularly in enzyme inhibition and receptor binding studies. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.

Medicine

This compound is being investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals aimed at treating various diseases. Its mechanism of action may involve modulation of specific enzymes or receptors, impacting biochemical pathways relevant to disease states .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. The compound was shown to bind effectively to the active site of the enzyme, leading to a significant decrease in activity compared to control groups.

Case Study 2: Pharmaceutical Development

In a pharmaceutical context, researchers explored the compound's potential as a lead candidate for drug development targeting neurological disorders. The results indicated promising binding affinity to target receptors, suggesting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl N-(3,3-difluoropiperidin-4-yl)carbamate (CAS: 1332655-50-1)
  • Molecular Formula: C12H15F2NO2
  • Molecular Weight : 205.26 g/mol
  • Key Differences : Lacks the N-methyl group present in the target compound. The absence of N-methylation reduces steric hindrance and may increase nucleophilicity at the nitrogen, affecting reactivity in coupling reactions .
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4)
  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.30 g/mol
  • Key Differences: Contains a single fluorine at the 4-position of the piperidine ring instead of 3,3-difluoro substitution.
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0)
  • Molecular Formula : C13H24N2O2 (estimated)
  • Key Differences: Replaces fluorine atoms with 3,3-dimethyl groups.

Functional Group Modifications

tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate
  • Molecular Formula : C15H25N3O3
  • Molecular Weight : 295.38 g/mol
  • Key Differences: Incorporates a 2-cyanoacetyl group at the piperidine nitrogen. This electron-withdrawing group enhances reactivity in nucleophilic acyl substitution reactions and serves as a pharmacophore in kinase inhibitors (e.g., Tofacitinib derivatives) .
tert-Butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate (CAS: 1240528-25-9)
  • Key Differences: Features a trifluoropropanoyl group, introducing strong electron-withdrawing effects and trifluoromethyl-induced metabolic stability. This modification increases molecular weight and may reduce solubility compared to the target compound .

Aromatic vs. Aliphatic Systems

tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate (CAS: 1881292-86-9)
  • Molecular Formula: C12H16FNO3
  • Molecular Weight : 241.26 g/mol
  • Key Differences: Replaces the piperidine ring with a fluorinated aromatic system. The phenolic hydroxyl group introduces hydrogen-bonding capacity, altering solubility and target interactions compared to aliphatic piperidine derivatives .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate C12H19F2N2O2* ~219.26* 3,3-difluoro, N-methyl Enhanced metabolic stability, moderate lipophilicity
tert-Butyl N-(3,3-difluoropiperidin-4-yl)carbamate C12H15F2NO2 205.26 3,3-difluoro Higher nucleophilicity at N
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate C11H21FN2O2 232.30 4-fluoro, (3R,4R) configuration Stereospecific binding, improved selectivity
tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate C15H25N3O3 295.38 2-cyanoacetyl, 4-methyl Kinase inhibitor intermediate
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate C12H16FNO3 241.26 Aromatic fluorine, phenolic -OH Increased solubility, H-bond donor

*Estimated based on structural analogy.

Research Findings and Implications

  • Stereochemical Influence : Compounds with (3R,4R) configurations (e.g., CAS 2126144-21-4) demonstrate improved target selectivity in kinase inhibition, highlighting the importance of chirality in drug design .
  • Synthetic Challenges: Introducing difluoro groups at the 3,3-position requires specialized fluorination techniques, increasing synthetic complexity compared to mono-fluoro or methyl-substituted derivatives .

Biological Activity

Tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate (CAS: 1373503-50-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a tert-butyl group attached to a carbamate moiety linked to a 3,3-difluoropiperidine. The molecular formula is C11H16F2N2O2C_{11}H_{16}F_2N_2O_2, and it has a molecular weight of 248.26 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
  • β-Secretase Inhibition : It also acts as an inhibitor of β-secretase (BACE1), which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that the compound can protect astrocytes from toxicity induced by amyloid-beta peptide (Aβ 1-42). The results showed a significant increase in cell viability when treated with this compound compared to controls exposed only to Aβ 1-42:

TreatmentCell Viability (%)
Control43.78 ± 7.17
Aβ 1-4262.98 ± 4.92
M4 + Aβ100%

This suggests that the compound has protective effects against neurotoxic agents .

In Vivo Studies

In vivo experiments using scopolamine-induced models of Alzheimer's disease showed that while this compound exhibited some protective effects against oxidative stress markers like malondialdehyde (MDA), its efficacy was less pronounced compared to established treatments like galantamine:

TreatmentMDA Levels (nmol/mg protein)
ControlLow
ScopolamineHigh
M4 CompoundModerate
GalantamineLow

The results indicated a statistically significant reduction in MDA levels with galantamine treatment compared to the M4 compound .

Case Studies

Several studies have focused on the therapeutic potential of compounds similar to this compound:

  • Alzheimer's Disease Models : In a study assessing multiple compounds for their neuroprotective effects against Aβ toxicity, tert-butyl derivatives were found to significantly reduce Aβ aggregation and improve cognitive function in animal models .
  • Neuroprotection : Another research highlighted the ability of similar compounds to modulate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate?

  • Methodological Answer : The synthesis typically involves multi-step protection, substitution, and deprotection reactions. For analogous piperidine-carbamates, a common approach includes:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Fluorination at the 3,3-positions via diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
  • Step 3 : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Step 4 : Final Boc deprotection with trifluoroacetic acid (TFA) .
    • Key Considerations : Solvent choice (e.g., dichloromethane for polar aprotic conditions) and catalyst optimization (e.g., Pd/C for hydrogenation steps) are critical for yield and purity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for tert-butyl (~1.4 ppm, singlet), piperidine protons (δ 3.0–4.0 ppm), and difluoromethylene (split into doublets of doublets due to coupling with fluorine) .
  • ¹⁹F NMR : Distinct signals for geminal difluoro groups (~-100 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~277.2 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% by area normalization) .

Q. What purification techniques are recommended for isolating high-purity tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with minimal impurities .
  • Chiral Separation (if applicable): Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers for stereochemical studies .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the difluorination step?

  • Methodological Answer :

  • Mechanistic Insight : Fluorination with DAST proceeds via an SN2 mechanism, where steric hindrance at the piperidine 4-position favors axial fluorine addition. Computational modeling (DFT) predicts transition-state energies for diastereomeric control .
  • Experimental Validation : Compare reaction outcomes under varying temperatures (−78°C vs. room temperature) and solvent polarities (THF vs. DCM). X-ray crystallography of intermediates confirms stereochemistry .

Q. What strategies resolve contradictory data in reaction yields during scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent stoichiometry, agitation rate) and identify critical process parameters .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation and side reactions .
  • Case Study : A 10-fold scale-up of a related carbamate showed 15% yield drop due to insufficient mixing; switching to continuous flow reactors improved consistency .

Q. How does the tert-butyl carbamate group influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Boc Group Role : Enhances membrane permeability by masking polar amines. Compare logP values of Boc-protected vs. deprotected analogs .
  • Fluorine Impact : 3,3-Difluoro substitution reduces metabolic degradation (CYP450 resistance) while maintaining target affinity (e.g., kinase inhibition assays) .
  • Biological Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization) in cell lines overexpressing piperidine-interacting receptors .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) :
  • Crystal Growth : Vapor diffusion (e.g., hexane/EtOAc) produces diffraction-quality crystals.
  • Data Collection : Monochromatic Cu-Kα radiation (λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts .
  • Key Findings : For analogous carbamates, the piperidine ring adopts a chair conformation with axial Boc and equatorial fluorine substituents .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the difluoropiperidine moiety?

  • Methodological Answer :

  • Hypothesis : Variable coupling constants (²JHF) arise from dynamic chair flipping in solution.
  • Validation :
  • VT-NMR : Perform variable-temperature NMR (−40°C to 60°C) to "freeze" conformers and observe splitting patterns .
  • DFT Calculations : Simulate NMR shifts for chair vs. boat conformations and compare with experimental data .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral analogs?

  • Methodological Answer :

  • Root Cause : Competing pathways (e.g., racemization during Boc deprotection) or catalyst leaching in asymmetric hydrogenation.
  • Resolution :
  • Chiral HPLC : Monitor ee at each step.
  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) for improved enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.